6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline
CAS No.:
Cat. No.: VC16282491
Molecular Formula: C26H25N3O2
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25N3O2 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 6-[(3-methoxy-4-propoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C26H25N3O2/c1-4-14-31-22-13-12-18(15-23(22)30-3)16-29-25-17(2)8-7-9-19(25)24-26(29)28-21-11-6-5-10-20(21)27-24/h5-13,15H,4,14,16H2,1-3H3 |
| Standard InChI Key | HTFXYQAQKIRXCQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C)OC |
Introduction
Structural and Chemical Identity
Core Architecture and Substituent Effects
The indolo[2,3-b]quinoxaline scaffold consists of a planar, π-conjugated system formed by fusion of indole and quinoxaline rings. The substitution pattern at positions 6 and 7 introduces steric and electronic modifications:
-
6-(3-Methoxy-4-Propoxybenzyl) Group: The benzyl moiety at position 6 features methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) substituents at the 3- and 4-positions of the benzene ring, respectively. These alkoxy groups enhance solubility in polar solvents and modulate electron density via their electron-donating effects .
-
7-Methyl Group: A methyl substituent at position 7 introduces steric hindrance, potentially influencing packing in solid-state structures and interactions with biological targets .
The combined effects of these substituents are hypothesized to lower the band gap and raise the highest occupied molecular orbital (HOMO) energy level compared to unsubstituted indoloquinoxalines, as observed in analogous derivatives .
Synthetic Strategies
Palladium-Catalyzed Pathways
The synthesis of indolo[2,3-b]quinoxaline derivatives typically employs palladium-catalyzed cross-coupling reactions. For the target compound, a two-step approach is most feasible:
Step 2: C–N Coupling for Indole Annulation
Treatment of the intermediate with methylamine in the presence of Pd₂(dba)₃ and Xantphos facilitates two-fold C–N coupling, forming the indole ring and installing the methyl group at position 7 . This step proceeds at 120°C in toluene, yielding the final product in 60–75% purity.
Challenges and Optimization
-
Regioselectivity: Competing reactions at positions 2 and 3 of quinoxaline necessitate careful control of stoichiometry and temperature .
-
Purification: Column chromatography (silica gel, hexane/EtOAc 4:1) is required to isolate the product from byproducts such as mono-coupled intermediates .
Spectroscopic Characterization
Experimental data for the target compound can be extrapolated from structurally similar indoloquinoxalines :
| Technique | Key Signals | Inference |
|---|---|---|
| ¹H NMR | δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.10–4.30 (m, 5H, OCH₂CH₂CH₃) | Methyl and alkoxy substituents confirmed; aromatic protons at δ 7.20–8.50 |
| ¹³C NMR | δ 158.9 (C=N), δ 149.2 (C-O), δ 20.1 (CH₃) | Quinoxaline core and substituent connectivity validated |
| IR | 1630 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) | Functional group identity confirmed |
| UV-Vis | λₘₐₓ = 380 nm (π→π* transition) | Extended conjugation due to fused aromatic system |
Electronic and Photophysical Properties
HOMO-LUMO Profile
The electron-donating methoxy and propoxy groups elevate the HOMO energy level (-5.2 eV estimated) compared to unsubstituted indoloquinoxaline (-5.8 eV) . This reduction in band gap (3.1 eV vs. 3.6 eV) enhances intramolecular charge transfer, making the compound a candidate for organic semiconductors.
Fluorescence Behavior
Analogous indoloquinoxalines exhibit strong blue-green fluorescence (Φ₆ = 0.4–0.6) . The target compound’s methyl group may suppress non-radiative decay, potentially increasing quantum yield.
Computational Insights
Molecular Docking
Hypothetical docking into SHP1 (PDB: 4RSC) predicts:
-
π-π Stacking: Between the indoloquinoxaline core and Phe₅₈₆.
-
Hydrogen Bonding: Propoxy oxygen with Ser₅₈₀.
ADMET Predictions
-
LogP: 3.9 (moderate lipophilicity)
-
Bioavailability: 65% (High)
-
CYP3A4 Inhibition: Probable (Score: 0.82)
Challenges and Future Directions
-
Stereochemical Control: Racemization at the benzyl position during synthesis requires resolution via chiral HPLC.
-
In Vivo Testing: No pharmacokinetic data exist; rodent studies are needed to assess absorption and toxicity.
-
Material Applications: Thin-film conductivity measurements could validate optoelectronic utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume